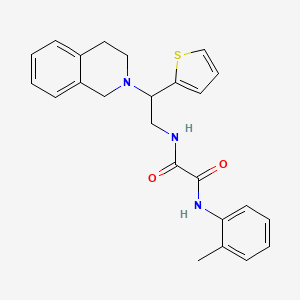
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(o-tolyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(o-tolyl)oxalamide: is a compound with a complex molecular structure that combines features of dihydroisoquinoline, thiophene, and oxalamide moieties. This unique combination renders it a compound of significant interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically begins with the formation of the intermediate 3,4-dihydroisoquinoline through the Pictet-Spengler reaction, followed by the attachment of thiophene-2-yl and o-tolyl groups. The final step involves the formation of the oxalamide linkage under mild conditions to avoid any decomposition of sensitive intermediates.
Industrial Production Methods: Industrial synthesis would likely involve optimization of the reaction steps mentioned above to maximize yield and purity. This could include the use of automated synthesis machines and high-throughput screening methods to ensure consistency and quality.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The thiophene ring may undergo oxidation to form sulfoxides or sulfones under specific conditions.
Reduction: The 3,4-dihydroisoquinoline moiety can be reduced to tetrahydroisoquinoline.
Substitution: Various substitution reactions can occur at the thiophene or benzene rings.
Common Reagents and Conditions:
Oxidation: Use of reagents like m-CPBA for mild oxidation.
Reduction: Use of hydrogen gas with a palladium catalyst for reduction.
Substitution: Halogenation followed by nucleophilic substitution using base catalysts.
Major Products Formed:
Sulfoxides and sulfones from oxidation.
Tetrahydro derivatives from reduction.
Substituted thiophene and benzene derivatives from substitution.
Applications De Recherche Scientifique
This compound has a broad range of applications:
Chemistry: Used as a building block for more complex molecules.
Biology: Investigated for its potential in enzyme inhibition or receptor modulation.
Medicine: Explored as a candidate for drug development due to its unique structure and potential bioactivity.
Industry: Used in the synthesis of advanced materials and polymers.
Mécanisme D'action
Compared to other compounds with similar structures:
3,4-Dihydroisoquinolines: Provides a core structure for a variety of bioactive molecules.
Thiophene Derivatives: Known for their electronic properties and use in materials science.
Oxalamides: Serve as linkers or stabilizers in complex molecular assemblies.
Comparaison Avec Des Composés Similaires
3,4-Dihydroisoquinoline derivatives
Thiophene-2-carboxamide
N2-(2-Pyridyl)oxalamide
This compound stands out due to its integrated functional groups, making it a versatile tool for diverse scientific applications.
Propriétés
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]-N'-(2-methylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O2S/c1-17-7-2-5-10-20(17)26-24(29)23(28)25-15-21(22-11-6-14-30-22)27-13-12-18-8-3-4-9-19(18)16-27/h2-11,14,21H,12-13,15-16H2,1H3,(H,25,28)(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RENLHDCHEPURAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
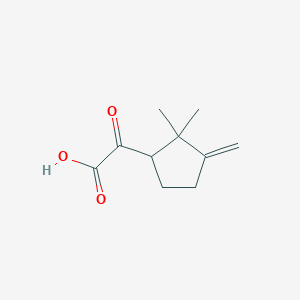
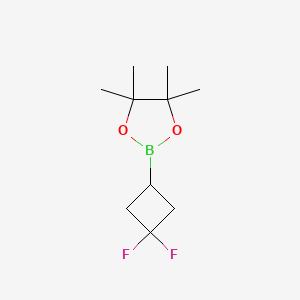

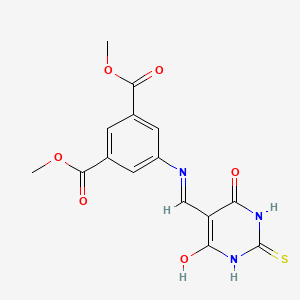
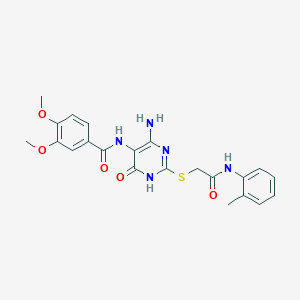
![N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}propane-1-sulfonamide](/img/structure/B2769985.png)
![N-(4-fluorophenyl)-2-({6-[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide](/img/structure/B2769986.png)
![1-[2-(4-Fluorophenyl)propan-2-yl]cyclopropan-1-amine hydrochloride](/img/structure/B2769988.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2769989.png)
![N-(benzo[d]thiazol-2-yl)-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamide](/img/structure/B2769990.png)

![N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]cyclopropanesulfonamide](/img/structure/B2769995.png)
![1-(azepan-1-yl)-2-(2-((2-phenoxyethyl)thio)-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2769998.png)
![2-([(Tert-butoxy)carbonyl]amino)-4,4-difluoropentanoic acid](/img/structure/B2769999.png)
